

Spectroscopic Data for tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl 1-allylhydrazinecarboxylate</i>
Cat. No.:	B153078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl 1-allylhydrazinecarboxylate** (CAS No: 21075-86-5), a hydrazine derivative of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide combines predicted spectroscopic values with established experimental protocols for the relevant analytical techniques.

Compound Information

Property	Value
IUPAC Name	tert-butyl N-amino-N-(prop-2-en-1-yl)carbamate
Synonyms	1-allyl-1-tert-butoxycarbonylhydrazine, N-Allylhydrazinecarboxylic acid tert-butyl ester
CAS Number	21075-86-5
Molecular Formula	C ₈ H ₁₆ N ₂ O ₂
Molecular Weight	172.22 g/mol
Chemical Structure	
tert-Butyl 1-allylhydrazinecarboxylate	

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted based on computational models and analysis of similar structures. These values serve as a reference for the expected spectral features of **tert-Butyl 1-allylhydrazinecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~1.45	s	9H	-C(CH ₃) ₃
~3.60	d	2H	-N-CH ₂ -CH=CH ₂
~4.50	br s	2H	-NH ₂
~5.20	m	2H	-CH=CH ₂
~5.85	m	1H	-CH=CH ₂

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Carbon Type	Assignment
~28.0	CH ₃	-C(CH ₃) ₃
~55.0	CH ₂	-N-CH ₂ -CH=CH ₂
~81.0	C	-C(CH ₃) ₃
~118.0	CH ₂	-CH=CH ₂
~134.0	CH	-CH=CH ₂
~156.0	C	C=O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (NH ₂)
3080	Medium	=C-H stretch (alkene)
2980, 2930	Strong	C-H stretch (alkane)
1690 - 1710	Strong	C=O stretch (carbamate)
1640	Medium	C=C stretch (alkene)
1510	Medium	N-H bend
1250, 1160	Strong	C-O stretch
990, 920	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Interpretation
172	[M] ⁺ (Molecular Ion)
116	[M - C ₄ H ₈] ⁺ or [M - 56] ⁺ (Loss of isobutylene)
100	[M - C ₄ H ₈ O] ⁺ or [M - 72] ⁺
73	[C ₄ H ₉ O] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)
41	[C ₃ H ₅] ⁺ (allyl cation)

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **tert-Butyl 1-allylhydrazinecarboxylate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Acquisition:

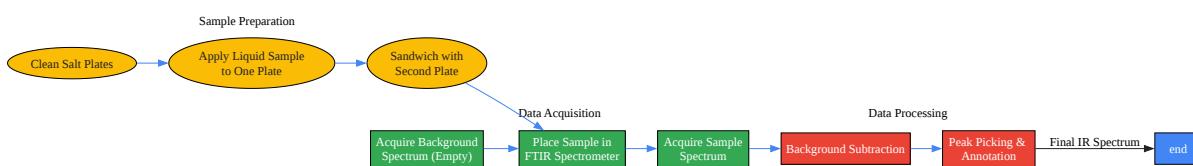
- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

[Click to download full resolution via product page](#)

Figure 1: General workflow for NMR spectroscopy.


IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat **tert-Butyl 1-allylhydrazinecarboxylate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmittance.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

[Click to download full resolution via product page](#)

Figure 2: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry

Sample Introduction and Ionization:

- Technique: Electron Ionization (EI) is a common method for relatively small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly with a liquid chromatography (LC-MS) setup.
- Sample Preparation (for direct infusion ESI): Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 μ g/mL).

Data Acquisition:

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 30-300.
- Ionization Mode: Positive ion mode is typically used for this class of compounds.

[Click to download full resolution via product page](#)

Figure 3: General workflow for mass spectrometry analysis.

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the analysis of **tert-Butyl 1-allylhydrazinecarboxylate**. Researchers and scientists are encouraged to use this information

as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their experimentally determined data.

- To cite this document: BenchChem. [Spectroscopic Data for tert-Butyl 1-allylhydrazinecarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153078#spectroscopic-data-for-tert-butyl-1-allylhydrazinecarboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com